
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is a chiral alcohol with a cyclohexane ring structure It is characterized by the presence of a tert-butyl group and two methyl groups attached to the cyclohexane ring, making it a highly branched and sterically hindered molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a suitable precursor, such as a cyclohexanone derivative, in the presence of a chiral catalyst. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and consistent product quality. The use of chiral catalysts in industrial settings is crucial to achieve the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halides, amines, or other substituted products.
Aplicaciones Científicas De Investigación
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The steric hindrance provided by the tert-butyl and methyl groups can affect the binding affinity and selectivity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
(1S,4R)-4-isopropyl-1-methyl-2-cyclohexen-1-ol: A similar compound with an isopropyl group instead of a tert-butyl group.
(1S,4R)-4-(2-amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol: Another chiral alcohol with a different functional group.
Uniqueness
(1S,4R)-4-tert-Butyl-2,2-dimethylcyclohexan-1-ol is unique due to its high steric hindrance and specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring high selectivity.
Propiedades
Número CAS |
774-95-8 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
(1S,4R)-4-tert-butyl-2,2-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-11(2,3)9-6-7-10(13)12(4,5)8-9/h9-10,13H,6-8H2,1-5H3/t9-,10+/m1/s1 |
Clave InChI |
STEBLIDFQJADIK-ZJUUUORDSA-N |
SMILES isomérico |
CC1(C[C@@H](CC[C@@H]1O)C(C)(C)C)C |
SMILES canónico |
CC1(CC(CCC1O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H-5,8-Methanobenzo[7]annulene](/img/structure/B14759261.png)

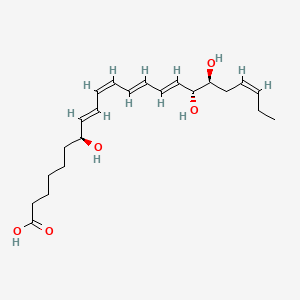
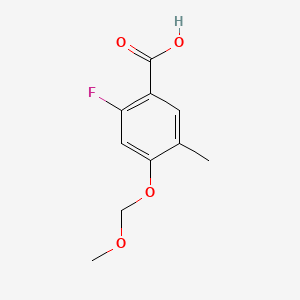

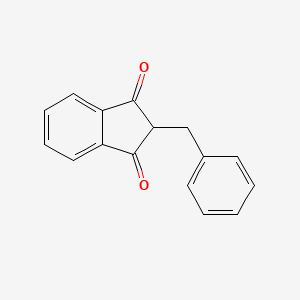
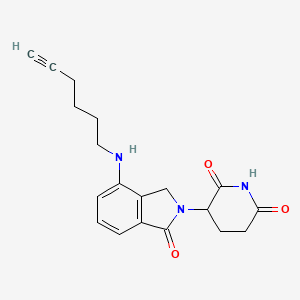
![[6-[[(9E,15E)-1,7-dihydroxy-5-(5-hydroxy-4,6-dimethyl-7-oxononan-2-yl)-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] carbamate](/img/structure/B14759302.png)
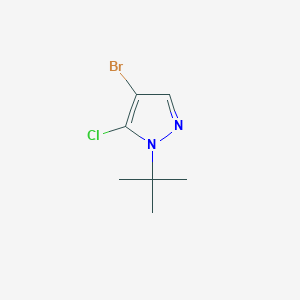
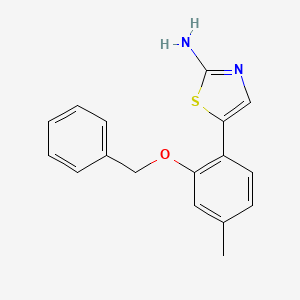
![(2S)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate](/img/structure/B14759326.png)
![5-Amino-2-[2-(4-nitrophenyl)vinyl]cyclohexa-2,4-diene-1,1-disulfonic acid](/img/structure/B14759327.png)
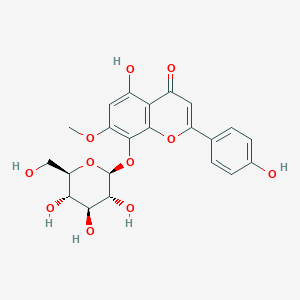
![2-[(2-Chloro-1,1,2-trifluoroethyl)sulfanyl]ethan-1-ol](/img/structure/B14759334.png)
